molecular formula C9H16N2 B3040256 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene CAS No. 179863-09-3

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene

Cat. No. B3040256
CAS RN: 179863-09-3
M. Wt: 152.24 g/mol
InChI Key: OKQRBKCPDDIKMR-UHFFFAOYSA-N
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Description

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is a type of N-heterocyclic carbene (NHC) ligand. It is also known as IPr, and it is one of the most important NHC ligands in the field of homogeneous catalysis . The empirical formula is C27H36N2, and its molecular weight is 388.59 .


Synthesis Analysis

The synthesis of 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is based on the hash peralkylation concept. This involves the cost-effective, modular alkylation of aniline, an industrial chemical that is available in bulk . This approach has been demonstrated to be general in ligand design, as shown by the facile synthesis of other ligands that differ in steric properties and N-wingtip arrangement .


Molecular Structure Analysis

The molecular structure of 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is characterized by its sterically bulky and easily accessible NHC ligands . The structure is designed to optimize steric, electron-donating, and π-accepting properties .


Chemical Reactions Analysis

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is used as a ligand for Pd complexes for amination reactions of aryl halides. It is also used in C-C bond formation reactions, such as the Kumada-Tamao-Corriu reaction, Suzuki coupling, and Stille coupling . It has shown broad activity in various cross-coupling reactions in an array of N–C, O–C, C–Cl, C–Br, C–S, and C–H bond cross-couplings .


Physical And Chemical Properties Analysis

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene is a solid at room temperature. It has a melting point of 213-217 °C and should be stored at a temperature of -20°C .

Scientific Research Applications

Polymer Synthesis

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene has been used in the polymerization process. Raynaud et al. (2010) demonstrated its role in initiating or catalyzing metal-free ring opening polymerization of neat propylene oxide at 50°C, leading to well-defined alpha,omega-heterodifunctionalized poly(propylene oxide) oligomers (Raynaud, Nzahou Ottou, Gnanou, & Taton, 2010).

Chemical Reactions and Structures

The compound is involved in various chemical reactions and structural formations. For instance, Kuhn et al. (2002) explored its reaction with alkyl iodides, leading to the formation of different compounds depending on the iodide used. The mechanism of these reactions and the crystal structures of the products were discussed (Kuhn, Göhner, & Steimann, 2002). Additionally, Abu-Rayyan et al. (2005) reported its reaction with TeI4, forming a carbene adduct, with the crystal structure consisting of T-shaped monomeric fragments linked by weak Te·I interactions (Abu-Rayyan, Piludu, Kuhn, & Steimann, 2005).

Polymerization Catalysis

Raynaud et al. (2009) utilized 1,3-diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene as a neutral organocatalyst for the group transfer polymerization (GTP) of methacrylic and acrylic monomers. This process was efficient at room temperature and resulted in the formation of polymethacrylates and polyacrylates with specific molar masses and polydispersities (Raynaud, Gnanou, & Taton, 2009).

Involvement in Cycloaddition Reactions

Merling et al. (2012) investigated the role of 1,3-diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene in thermal 1,3-dipolar cycloaddition reactions. They found that this compound reacted with alkynes, nitriles, and alkenes bearing electron-withdrawing groups, forming stable NHC-boryl-substituted triazoles, tetrazoles, and triazolidines (Merling, Lamm, Geib, Lacôte, & Curran, 2012).

Catalytic Activity

Tekavec, Arif, and Louie (2004) explored the use of 1,3-diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene in Ni(0)-catalyzed cycloadditions of CO2 with diynes. They found that the compound provided high regioselectivity under certain conditions, contributing to the formation of pyrones (Tekavec, Arif, & Louie, 2004).

Mechanism of Action

The mechanism of action of 1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene involves coordination chemistry with various metals such as Au (I), Rh (I), and Pd (II) . This coordination allows for a wide range of chemical reactions to occur.

Safety and Hazards

This compound should be handled with care as it can cause serious eye damage and irritation. When inhaled, it may cause respiratory irritation . Adequate ventilation should be provided in areas where this compound is handled to prevent the inhalation of hazardous fumes or dust particles . It is also recommended to keep away from sources of ignition and to take measures to prevent the build-up of electrostatic charge .

Future Directions

Given the tremendous importance of NHC ligands in homogenous catalysis, it is expected that this new class of NHCs will find rapid and widespread application . The development of new ligands based on the hash peralkylation concept, such as IPr#, Np#, and BIAN-IPr#, is expected to provide broad access for academic and industrial researchers for reaction optimization and screening .

properties

IUPAC Name

1,3-di(propan-2-yl)-2H-imidazol-1-ium-2-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-8(2)10-5-6-11(7-10)9(3)4/h5-6,8-9H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQRBKCPDDIKMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C[N+](=[C-]1)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1,3-Diisopropyl-1,3-dihydro-2H-imidazol-2-ylidene

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